molecular formula C11H12N2O2S B13282616 3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B13282616
M. Wt: 236.29 g/mol
InChI Key: PTXWXLKRNAPQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the dimethylamino group and the carboxylic acid functionality makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with suitable reagents to form the thieno[3,2-b]pyridine core. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-b]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the dimethylamino group allows it to form covalent interactions with cysteine residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of the dimethylamino group and the carboxylic acid functionality, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol

Research indicates that this compound acts primarily as an inhibitor of the IκB kinase (IKK) complex. This inhibition affects the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. The compound's ability to modulate this pathway suggests its potential utility in treating autoimmune diseases, inflammatory conditions, and various cancers .

Anticancer Properties

A study focused on a related thieno[2,3-b]pyridine compound revealed significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated:

  • Cytotoxicity : Effective at concentrations as low as 0.05 µM after 24 hours.
  • Mechanism : Induced metabolic changes affecting glycolysis and pyruvate metabolism, leading to reduced viability in cancer cells .

Anti-inflammatory Effects

Inhibition of IKK by this compound may lead to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a therapeutic role in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Study 1: Breast Cancer Cell Lines

In a recent study, the effects of a thieno[2,3-b]pyridine derivative were evaluated on MDA-MB-231 and MCF-7 cell lines:

  • Findings : Significant reduction in cell viability was observed with prolonged exposure (up to 72 hours) at higher concentrations (25 µM).
  • Metabolomics Analysis : Identified alterations in 21 metabolites related to cancer stem cell metabolism, indicating a shift towards apoptosis in treated cells .

Study 2: Inflammation Model

Another investigation assessed the anti-inflammatory properties of related compounds in an LPS-induced inflammation model:

  • Results : Compounds significantly reduced TNF-α release in vitro and showed promise in vivo by decreasing microglial activation in animal models.
  • : These findings support further exploration of thieno[3,2-b]pyridine derivatives for their anti-inflammatory potential .

Summary of Biological Activities

Activity TypeObserved EffectsConcentration RangeReference
AnticancerCytotoxicity in breast cancer cells0.05 - 25 µM
Anti-inflammatoryReduced TNF-α releaseN/A
IKK InhibitionModulation of NF-κB pathwayN/A

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-13(2)6-7-9-8(4-3-5-12-9)16-10(7)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

PTXWXLKRNAPQRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.